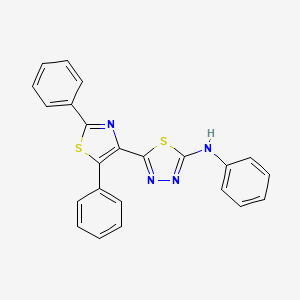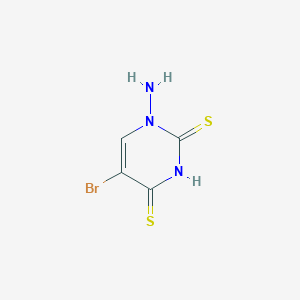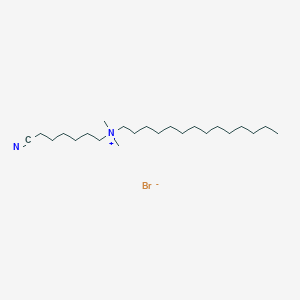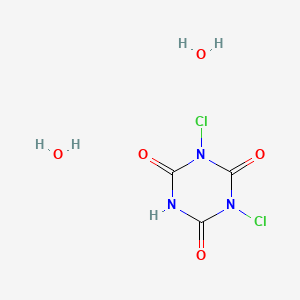![molecular formula C16H26O8 B12564553 2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid CAS No. 144290-04-0](/img/structure/B12564553.png)
2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid is an organic compound with the molecular formula C16H26O8. It is known for its unique structure, which includes both phenoxy and hydroxyethoxy groups. This compound is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid typically involves the reaction of 3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid with appropriate reagents under controlled conditions. One common method involves the reaction of 3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid with phenol derivatives in the presence of a catalyst . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted phenoxyethanol derivatives
Aplicaciones Científicas De Investigación
2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid is used in various scientific research fields, including:
Mecanismo De Acción
The mechanism of action of 2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to changes in cellular processes and metabolic pathways, making it useful in various biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid
- 2-[2-(2-Hydroxyethoxy)ethoxy]phenoxyethanol
- 2-[3-(2-Hydroxyethoxy)phenoxy]ethanol
Uniqueness
2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid is unique due to its combination of phenoxy and hydroxyethoxy groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, offering versatility that similar compounds may lack.
Propiedades
Número CAS |
144290-04-0 |
|---|---|
Fórmula molecular |
C16H26O8 |
Peso molecular |
346.37 g/mol |
Nombre IUPAC |
2-[3-(2-hydroxyethoxy)phenoxy]ethanol;propanoic acid |
InChI |
InChI=1S/C10H14O4.2C3H6O2/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12;2*1-2-3(4)5/h1-3,8,11-12H,4-7H2;2*2H2,1H3,(H,4,5) |
Clave InChI |
PNEXGQDNRZMTOB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.CCC(=O)O.C1=CC(=CC(=C1)OCCO)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)





![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
![8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B12564531.png)



![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one](/img/structure/B12564542.png)

